1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one
Overview
Description
1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields. This compound features a pyrrolidin-2-one ring substituted with a 5-bromo-2-chlorophenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with pyrrolidine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The pyrrolidin-2-one ring can undergo oxidation to form corresponding lactams or reduction to yield pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxone, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Lactams.
Reduction: Pyrrolidines.
Coupling: Biaryl derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)pyrrolidin-2-one
- 1-(4-Bromophenyl)pyrrolidin-2-one
- 1-(2,4-Dichlorophenyl)pyrrolidin-2-one
Uniqueness
1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications compared to similar compounds with different substituents .
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDZNALEEFWYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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